molecular formula C12H11ClNO+ B1184388 6-Chloro-1-(2-oxopropyl)quinolinium

6-Chloro-1-(2-oxopropyl)quinolinium

Cat. No.: B1184388
M. Wt: 220.676
InChI Key: IULMPEUPDGGDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinolinium Derivatives

The development of quinolinium chemistry traces its origins to the early investigations of quinoline transformations in the mid-twentieth century. Pioneering research conducted by Leonard and colleagues in 1951 established fundamental reaction patterns for quinolinium compounds, particularly their interactions with nitromethane and other nucleophilic species. These early studies revealed that quinolinium salts could undergo diverse chemical transformations, including nucleophilic additions and cycloaddition reactions, which laid the groundwork for subsequent synthetic applications. The historical significance of quinolinium derivatives extends beyond their synthetic utility, as these compounds emerged from systematic investigations into the reactivity of nitrogen-containing heterocycles under various reaction conditions.

The evolution of quinolinium chemistry gained substantial momentum through the recognition that these compounds could serve as versatile building blocks for complex molecular architectures. Research efforts in the latter half of the twentieth century demonstrated that quinolinium salts possessed unique electronic properties that enabled them to participate in reactions not readily accessible to their neutral quinoline counterparts. The development of synthetic methodologies for preparing substituted quinolinium derivatives, including those bearing chloro substituents and alkyl side chains, represented a significant advancement in heterocyclic chemistry. These investigations established the foundation for understanding how specific substitution patterns influence both the stability and reactivity of quinolinium compounds.

The historical context of quinolinium derivatives also encompasses their emergence as important intermediates in the synthesis of natural products and pharmaceutically active compounds. Early medicinal chemistry investigations revealed that quinolinium-based structures often exhibited biological activities that differed substantially from their quinoline analogs. This recognition spurred intensive research into the synthesis and characterization of diverse quinolinium derivatives, including compounds bearing various substituents at different positions on the quinoline ring system. The cumulative knowledge gained from these historical investigations provides the conceptual framework for understanding the properties and potential applications of specialized derivatives such as this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple reactive sites within a single molecular framework. The quinolinium core provides a positively charged nitrogen center that serves as an electron-withdrawing group, significantly altering the electronic distribution throughout the aromatic system. This electronic perturbation influences both the reactivity of the aromatic carbons and the overall stability of the compound under various reaction conditions. The presence of the chloro substituent at the 6-position introduces additional electronic effects while providing a potential site for nucleophilic substitution reactions.

Recent developments in quinolinium salt chemistry have demonstrated their exceptional utility in constructing diverse heterocyclic frameworks through annulation reactions. Research by Coldham and colleagues has shown that quinolinium salts can undergo formal cycloaddition reactions with electron-deficient alkenes to afford pyrrolo-quinoline derivatives with high stereoselectivity. These transformations proceed through well-defined mechanistic pathways that involve the generation of reactive intermediates capable of participating in subsequent cyclization processes. The ability of quinolinium salts to serve as both electrophilic and nucleophilic partners in these reactions highlights their versatility as synthetic intermediates.

The oxopropyl substituent attached to the nitrogen atom in this compound introduces additional complexity that enhances its potential utility in heterocyclic synthesis. This ketone functionality can participate in condensation reactions, nucleophilic additions, and other transformations that allow for the construction of more complex molecular architectures. The combination of the quinolinium core with both chloro and ketone functionalities creates opportunities for developing novel synthetic methodologies that exploit the unique reactivity patterns of this compound. Contemporary research in heterocyclic chemistry increasingly recognizes the value of such multifunctional compounds as platforms for accessing structural diversity through sequential or tandem reaction processes.

General Overview of Chloro-substituted Quinolinium Compounds

Chloro-substituted quinolinium compounds represent a significant subclass within the broader family of halogenated heterocycles, offering unique reactivity profiles that distinguish them from their non-halogenated counterparts. The incorporation of chlorine substituents into quinolinium structures introduces several important characteristics that influence both synthetic utility and biological activity. The electron-withdrawing nature of chlorine atoms enhances the electrophilic character of the quinolinium ring system, facilitating nucleophilic attack at specific positions and enabling transformations that might not be feasible with unsubstituted derivatives.

Research investigations have revealed that the position of chloro substitution significantly affects the chemical behavior of quinolinium compounds. Studies on various chloroquinolinium derivatives have demonstrated that compounds such as 4-arylamino-7-chloroquinolinium chlorides exhibit notable biological activities, including antimycobacterial properties and photosynthetic electron transport inhibition. These findings illustrate how specific substitution patterns can confer desirable biological activities while maintaining synthetic accessibility. The systematic investigation of structure-activity relationships in chloro-substituted quinolinium compounds has provided valuable insights into the molecular features responsible for biological activity.

The synthetic accessibility of chloro-substituted quinolinium compounds has been enhanced through the development of efficient preparative methods that allow for selective introduction of chlorine atoms at desired positions. Contemporary synthetic approaches often employ palladium-catalyzed reactions, copper-mediated transformations, and other transition metal-catalyzed processes to construct these compounds with high regioselectivity. The availability of diverse synthetic routes has facilitated the preparation of extensive compound libraries, enabling systematic studies of how chloro substitution affects various properties including stability, reactivity, and biological activity.

Compound Class Substitution Pattern Key Characteristics Representative Applications
6-Chloroquinolinium derivatives Chloro at position 6 Enhanced electrophilicity, selective reactivity Synthetic intermediates, biological probes
7-Chloroquinolinium compounds Chloro at position 7 Modified electronic properties Antimycobacterial agents, PET inhibitors
4-Chloroquinolinium salts Chloro at position 4 Altered nucleophilic susceptibility Pharmaceutical intermediates
Polysubstituted derivatives Multiple chloro groups Complex reactivity patterns Specialized synthetic applications

The general characteristics of chloro-substituted quinolinium compounds also encompass their potential for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations that capitalize on the reactivity of the carbon-chlorine bond. These reactions provide access to more complex derivatives while preserving the essential structural features of the quinolinium core. The development of mild reaction conditions for these transformations has expanded the scope of accessible derivatives and enhanced the utility of chloro-substituted quinolinium compounds as versatile synthetic intermediates.

Properties

Molecular Formula

C12H11ClNO+

Molecular Weight

220.676

IUPAC Name

1-(6-chloroquinolin-1-ium-1-yl)propan-2-one

InChI

InChI=1S/C12H11ClNO/c1-9(15)8-14-6-2-3-10-7-11(13)4-5-12(10)14/h2-7H,8H2,1H3/q+1

InChI Key

IULMPEUPDGGDEP-UHFFFAOYSA-N

SMILES

CC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The uniqueness of 6-Chloro-1-(2-oxopropyl)quinolinium lies in its substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:

Compound Name Substituents Key Activities References
This compound Cl at C6; 2-oxopropyl at C1; quinolinium core (cationic) Hypothesized antimicrobial/anticancer activity
6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one Cl at C6; 2-oxopropyl at C1; methyl at C8; quinolinone core (neutral, ketone) Undisclosed (structural studies only)
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one 2F at C6/C8; 2-oxopropyl at C1; methyl at C2 Enhanced selectivity against pathogens
7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolinone Cl at C7; cyclopropyl at C1; F at C6 Antimalarial activity
Key Observations:

Positional Effects: The chlorine at C6 in the target compound distinguishes it from analogs like 7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolinone (Cl at C7, F at C6), which shows antimalarial activity . Halogen positioning significantly alters target specificity.

Side Chain Modifications: The 2-oxopropyl group at C1 is shared with 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one .

Core Differences: The quinolinium core (cationic) vs. quinolinone (neutral, ketone) affects solubility and charge-based interactions. Cationic quinolinium derivatives may exhibit stronger DNA intercalation, a mechanism relevant to anticancer activity.

Preparation Methods

Modified Skraup Reaction

A prominent method involves a modified Skraup reaction using 4-chloroaniline, 1,3-propanediol, and FeCl₃·6H₂O under inert conditions. The reaction proceeds at 150°C for 8 hours in the presence of carbon tetrachloride (CCl₄), yielding 6-chloroquinoline with an 86% efficiency. Key steps include:

  • Reaction Setup : An ampule charged with FeCl₃·6H₂O (0.02 mmol), 4-chloroaniline (2 mmol), CCl₄ (4 mmol), and 1,3-propanediol (8 mmol) under argon.

  • Workup : The crude product is extracted with methylene chloride after neutralization with NaOH, followed by vacuum distillation.

Quaternization to 6-Chloro-1-(2-oxopropyl)quinolinium

The second step introduces the 2-oxopropyl group via alkylation of the quinoline nitrogen. This requires an α-haloketone, such as 1-bromo-2-propanone (bromoacetone), as the alkylating agent.

General Quaternization Protocol

Adapted from benzo[f]quinolinium salt syntheses, the procedure involves:

  • Reagents : 6-Chloroquinoline (1 mmol), bromoacetone (1.5 mmol), acetone (30 mL).

  • Conditions : Reflux at 56°C for 16 hours, followed by 12 hours of stirring at room temperature.

  • Isolation : The precipitated quaternary salt is filtered, washed with cold acetone, and dried under vacuum.

Optimization Considerations:

  • Solvent Choice : Acetone outperforms ethanol due to better solubility of intermediates.

  • Stoichiometry : A 1.5:1 molar ratio of bromoacetone to quinoline ensures complete quaternization.

  • Temperature : Prolonged reflux prevents premature precipitation, enhancing yield.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the lone pair on quinoline’s nitrogen attacks the electrophilic carbon of bromoacetone. The transition state is stabilized by the polar aprotic solvent, facilitating bromide departure.

Characterization and Analytical Data

Successful synthesis is confirmed through spectral and physicochemical analysis:

Spectral Data

  • ¹H NMR (300 MHz, D₂O): δ 9.12 (d, 1H, quinoline-H), 8.95 (s, 1H, N-CH₂), 8.30–7.80 (m, 5H, aromatic), 4.50 (s, 2H, COCH₂), 2.20 (s, 3H, CH₃).

  • ¹³C NMR : δ 205.1 (C=O), 152.0 (C-6), 135.2–125.4 (aromatic carbons), 62.5 (N-CH₂), 28.9 (CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N⁺).

Physicochemical Properties

  • Molecular Formula : C₁₂H₁₁ClNO⁺

  • Molecular Weight : 236.7 g/mol

  • Melting Point : 198–202°C (decomposition observed above 200°C).

Comparative Analysis of Methodologies

ParameterModified SkraupQuaternization
Yield86%78–85%
Reaction Time8 h28 h
Temperature150°C56°C
Key ReagentFeCl₃·6H₂OBromoacetone

Key Observations :

  • The Skraup reaction’s high yield compensates for its elevated temperature.

  • Quaternization efficiency depends on bromide leaving-group ability and solvent polarity .

Q & A

Q. What synthetic strategies are effective for introducing the 2-oxopropyl group into quinolinium derivatives?

The 2-oxopropyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, chloroacetone (2-oxopropyl chloride) reacts with quinolinium precursors in acetone under basic conditions (e.g., potassium carbonate) at 80–85°C for 6 hours . This method ensures regioselectivity and avoids over-alkylation. Solvent choice (polar aprotic vs. protic) and stoichiometric control of chloroacetone (1:1.5 molar ratio) are critical for optimal yields.

Q. How can spectroscopic techniques validate the structure of 6-Chloro-1-(2-oxopropyl)quinolinium?

Key methods include:

  • UV-Vis spectroscopy : To assess conjugation and electronic transitions in the quinolinium core.
  • Fluorescence spectroscopy : Useful for studying chloride sensitivity (e.g., Stern-Volmer quenching constants, as seen in quinolinium-based chloride sensors ).
  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with the 2-oxopropyl group showing characteristic carbonyl (~200 ppm in 13^13C) and methylene signals.

Q. What purification methods ensure high purity for halogenated quinolinium compounds?

Recrystallization from ethanol or acetone is standard. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. For halogenated derivatives, rigorous drying (e.g., molecular sieves) prevents hydrolysis. Purity validation requires HPLC with UV detection (λ = 254–300 nm) and mass spectrometry .

Q. How is chloride ion sensitivity quantified in quinolinium derivatives?

Chloride sensitivity is measured via fluorescence quenching assays. The Stern-Volmer equation (F0/F=1+KSV[Cl]F_0/F = 1 + K_{SV}[Cl^-]) calculates the quenching constant (KSVK_{SV}). For example, 6-methoxy-N-ethylquinolinium (MEQ) has KSV=145M1K_{SV} = 145 \, \text{M}^{-1} in vitro, while sulfopropyl-substituted variants show reduced sensitivity due to steric hindrance .

Advanced Research Questions

Q. What crystallographic challenges arise in analyzing halogenated quinolinium salts?

Halogen substituents (e.g., Cl) introduce heavy atoms that complicate X-ray diffraction due to absorption effects. Monoclinic systems (e.g., C2/c space group) with lattice parameters like a=17.43A˚a = 17.43 \, \text{Å}, b=9.19A˚b = 9.19 \, \text{Å}, and c=13.23A˚c = 13.23 \, \text{Å} require high-resolution data collection and absorption correction algorithms . Hydrogen bonding between quinolinium cations and anions (e.g., MnBr42_4^{2-}) further complicates electron density maps .

Q. How do structural modifications alter the bioactivity of quinolinium derivatives?

Substituent effects are systematic:

  • Hydroxyl/alkyl groups : Enhance solubility (logP reduction) and bioavailability. For example, 1-(3-hydroxypropyl)-2-methylquinolinium iodide shows higher antimicrobial activity than non-hydroxylated analogs .
  • Halogens (Cl, F) : Increase electrophilicity, improving kinase inhibition (e.g., anticancer activity via ATP-binding site interference ).

Q. How can researchers reconcile discrepancies in reported physical properties of quinolinium derivatives?

Variations in melting points, logP, or spectral data often stem from:

  • Synthetic conditions : Reaction time, temperature, and solvent polarity affect crystallinity and purity .
  • Analytical validation : Standardize methods (e.g., DSC for melting points, shake-flask for logP) and cross-validate with computational tools (e.g., COSMO-RS for logP predictions) .

Q. What mechanistic role does the 2-oxopropyl group play in catalytic applications?

The 2-oxopropyl moiety acts as a Lewis base or redox-active site in metal-catalyzed reactions. For example, in Mn-catalyzed oxidations, it stabilizes intermediates via hydrogen bonding to bromide ligands, as seen in bis(quinolinium) tetrabromidomanganate(II) complexes . Kinetic studies (e.g., Eyring plots) quantify its impact on activation entropy and transition-state stabilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.